molecular formula C14H20ClN3 B12218431 N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride

Cat. No.: B12218431
M. Wt: 265.78 g/mol
InChI Key: GGRBUAHUTZPIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride typically involves the alkylation of pyrazoles with appropriate alkylating agents. One common method is the reaction of 1,3-dimethylpyrazole with benzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is carried out under reflux conditions to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methylbenzamide
  • N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C14H19N3.ClH/c1-12-14(11-17(2)16-12)10-15-9-8-13-6-4-3-5-7-13;/h3-7,11,15H,8-10H2,1-2H3;1H

InChI Key

GGRBUAHUTZPIJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCCC2=CC=CC=C2)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.